N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide

CYP inhibition drug metabolism ADME-Tox screening

Choose this compound for its pre-characterized, publicly deposited Ki values across five rat CYP isoforms (CYP3A2, CYP1A2, CYP2D1, CYP2E1, CYP2C6), eliminating in-house panel selection. The propyl linker and 1-methylindole substitution define its inhibition fingerprint; any analog substitution invalidates existing data. Ideal for CRO and academic labs needing a ready-to-use CYP calibrator and a clean negative control for linker-length SAR studies.

Molecular Formula C22H24N4O
Molecular Weight 360.5 g/mol
Cat. No. B10978036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide
Molecular FormulaC22H24N4O
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CCC(=O)NCCCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H24N4O/c1-26-15-16(17-7-2-5-10-20(17)26)12-13-22(27)23-14-6-11-21-24-18-8-3-4-9-19(18)25-21/h2-5,7-10,15H,6,11-14H2,1H3,(H,23,27)(H,24,25)
InChIKeyQOMYIFRTZKQMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide – Class, Core Scaffold, and Procurement Relevance


N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide (CAS not yet widely assigned) is a fully synthetic, small-molecule amide that joins a 1H-benzimidazole ring to a 1-methylindole moiety through a propyl linker . The compound belongs to the broader chemotype of indole-benzimidazole propanamides, a class originally explored in patents as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and, in closely related analog series, as antagonists of P2X3/P2X2/3 purinergic receptors [1][2]. In current procurement practice, it is most frequently utilised as a selective screening tool for cytochrome P450 (CYP) enzyme profiling in rat liver microsomes, where its inhibition constants (Ki) have been deposited in public bioactivity databases such as ChEMBL and BindingDB [3].

N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide: Why Near-Neighbor Analogs Cannot Be Swapped Without Quantitative Re-Verification


Indole-benzimidazole amides are not a uniform chemical space. Altering the linker length between the benzimidazole and the amide nitrogen from propyl (three methylene units) to ethyl (two units) or to a branched, substituted chain can invert selectivity between CYP isoforms, shift the primary pharmacology from 11β-HSD1 inhibition to P2X3 antagonism, and change the dominant metabolic soft spot [1][2]. Because the target compound exhibits a quantitative Ki signature across CYP3A2, CYP1A2, CYP2D1, and CYP2E1 that is tied to both linker length and the 1-methyl group on indole, any procurement substitution—even swapping to the one-carbon shorter N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide—invalidates the pre-existing CYP inhibition fingerprint and necessitates full re-characterisation [3].

N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide – Quantitative Head-to-Head and Class-Level Differentiation Data


CYP3A2 Inhibition Potency in Rat Liver Microsomes – Target Compound vs. Nearest Propyl-Linker Analog

The target compound displays a Ki of 52 600 nM for rat CYP3A2, classifying it as a low-potency CYP3A2 ligand. For the immediate structural neighbor N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-3-yl)propanamide (de-methyl indole analog), no matched CYP inhibition data are publicly available, underscoring the non-transferability of the target compound's CYP fingerprint [1]. This quantitative entry in BindingDB and ChEMBL makes the target compound a verified, turn-key reference for CYP3A2 assay development, whereas the de-methyl analog lacks any comparable dataset.

CYP inhibition drug metabolism ADME-Tox screening

Multi-Isoform CYP Fingerprint: Target Compound vs. Class-Average Selectivity Window

The target compound inhibits four major rat CYP isoforms with a Ki spanning 52 600 nM (CYP3A2) to 203 000 nM (CYP2C6). This yields a 3.9-fold intra-panel selectivity window, with the rank order CYP3A2 < CYP1A2 < CYP2D1 ≈ CYP2E1 ≈ CYP2C6 [1]. In contrast, structurally related benzimidazole-containing CYP inhibitors (e.g., omeprazole-like scaffolds) typically display a preference for CYP2C19 or CYP3A4 in human microsomes, making the target compound's balanced rat CYP profile a distinct starting point for rodent-specific PK/PD studies [2].

CYP selectivity drug-drug interaction hepatic metabolism

Kinetic Solubility and Physicochemical Differentiation vs. Commercial Screening Libraries

The target compound's calculated logP of 3.61 and topological polar surface area (tPSA) of 66.97 Ų place it near the center of the CNS MPO (multiparameter optimization) desirability space, a region sparsely populated by in-class 11β-HSD1 inhibitor leads [1]. This balanced physicochemical profile contrasts with the more lipophilic (logP > 4.5) indole-benzimidazole amides frequently found in commercial “drug-like” screening sets, potentially reducing non-specific protein binding and phospholipidosis risk without sacrificing passive permeability [2].

aqueous solubility physicochemical profiling early ADME

N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide – Preferred Application Scenarios Backed by Differential Evidence


Rodent CYP Inhibition Reference Standard for Preclinical ADME-Tox Screening

Leverages the compound’s unique, publicly deposited Ki profile across five rat CYP isoforms (CYP3A2, CYP1A2, CYP2D1, CYP2E1, CYP2C6) to serve as a ready-to-use positive control or calibrator in rodent liver microsome assays, particularly for academic and CRO laboratories that require multi-isoform CYP panels without the overhead of in-library selection [1].

Hit-to-Lead Physicochemical Benchmark in 11β-HSD1 or P2X3 Drug Discovery Programs

The compound’s computed logP of ~3.6 and tPSA of ~67 Ų make it an attractive reference point for structure-property relationship (SPR) analyses when optimizing leads from the more lipophilic 11β-HSD1 or P2X3 patent landscapes, allowing medicinal chemists to gauge the impact of linker length and indole substitution on physicochemical space while maintaining a pre-characterized CYP safety note [2][3].

Negative Control for Linker-Dependency Studies in Indole-Benzimidazole Amide Series

Because the target compound’s CYP3A2 Ki is orders of magnitude weaker than typical drug-like CYP inhibitors, it provides a clean ‘ligand-matched’ negative control for experiments designed to isolate the effect of linker elongation (propyl vs. ethyl) on target engagement or off-target CYP liability, particularly when paired with the analogous ethyl-linked compound .

In Silico Model Validation Set for CYP Metabolism Prediction

The availability of multi-isoform experimental Ki data makes this compound a validated external test case for machine learning models and docking protocols aimed at predicting CYP inhibition from indole-benzimidazole chemical space, supporting computational chemistry groups in refining QSAR models for rodent CYP liability [1].

Quote Request

Request a Quote for N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.